N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of benzamides often involves high-temperature reactions (above 180°C) between carboxylic acids and amines . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized benzamides.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives such as:
Uniqueness
What sets N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide apart is the presence of the trifluoromethyl group, which can significantly enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-18(25,11-13-7-9-14(26-2)10-8-13)12-23-17(24)15-5-3-4-6-16(15)19(20,21)22/h3-10,25H,11-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHKCYXTXNEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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